[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
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Overview
Description
“4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone” is a chemical compound with the molecular formula C27H23ClN4O3 . The compound has a molecular weight of 486.9 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxolylmethylpiperazine moiety and a benzothiophenylmethanone moiety . The benzodioxolylmethylpiperazine moiety is a common structural feature in many bioactive compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 486.9 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data .Scientific Research Applications
Antimicrobial and Anticancer Activities
Synthesis and Biological Evaluation
Research on related compounds, such as benzothiazol-2-yl(piperazin-1-yl)methanones, has focused on their synthesis and evaluation for antimicrobial and anticancer activities. These studies indicate that variations in the chemical structure can yield compounds with significant biological activities, suggesting potential applications in developing new therapeutic agents. For example, compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Chemotypes
Design, Synthesis, and Evaluation
Another area of focus is the design and synthesis of benzothiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. These compounds have been assessed for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing promising MIC values in the low micromolar range. This research path underscores the potential of such compounds in treating tuberculosis, a critical global health issue (Pancholia et al., 2016).
Neuroprotective Agents
Antioxidant Properties
Compounds structurally similar to the query molecule have been explored for their neuroprotective activities, specifically through antioxidant properties. For instance, 8-alkylamino-1,4-benzoxazine derivatives have demonstrated neuroprotective effects by preventing ATP level drops in astrocytes under hypoxic conditions. These findings indicate a promising direction for developing treatments against brain damage and conditions such as cerebral palsy (Largeron et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(20-12-16-3-1-2-4-19(16)27-20)23-9-7-22(8-10-23)13-15-5-6-17-18(11-15)26-14-25-17/h5-6,11-12H,1-4,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBYTOFWSZQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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